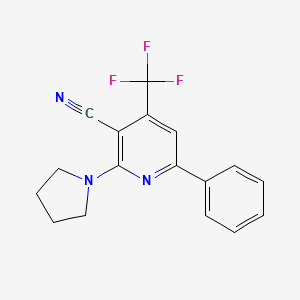
6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of nicotine derivatives, characterized by the presence of a pyrrolidine ring and a trifluoromethyl group. Its synthesis involves several steps, typically starting from nicotine or its derivatives, which are modified to introduce the phenyl and trifluoromethyl functionalities. The synthetic pathways often leverage various chemical reactions including alkylation and acylation techniques to achieve the desired molecular structure.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of human tumor cell lines. One notable compound demonstrated potent growth inhibition by inducing apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
| Compound | Growth Inhibition Activity | Mechanism |
|---|---|---|
| Compound A | High | Induces apoptosis via caspase activation |
| Compound B | Moderate | Cell cycle arrest in G2/M phase |
Neuropharmacological Effects
The compound also interacts with various neurotransmitter systems. It has been evaluated for its affinity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection. The binding affinity studies reveal that modifications in the molecular structure significantly affect receptor interaction and subsequent biological activity .
| Receptor Type | Binding Affinity (Ki µM) |
|---|---|
| α4β2 nAChR | 0.023 |
| DAT | N.E |
| SERT | N.E |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Receptor Modulation : Its interaction with nAChRs suggests potential cognitive-enhancing effects, which may be beneficial in treating neurodegenerative diseases .
- Inhibition of Tumor Growth : The ability to induce cell cycle arrest and apoptosis positions this compound as a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Cancer Cell Lines : A series of nicotine derivatives were tested against various cancer cell lines, revealing that modifications similar to those found in this compound led to enhanced cytotoxicity and selectivity towards tumor cells over normal cells .
- Neuroprotective Effects : In animal models, compounds with similar structures have shown promise in enhancing cognitive function and protecting against neurodegeneration, indicating a potential therapeutic role in conditions like Alzheimer's disease .
Properties
IUPAC Name |
6-phenyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c18-17(19,20)14-10-15(12-6-2-1-3-7-12)22-16(13(14)11-21)23-8-4-5-9-23/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZYIQXJWPLGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














